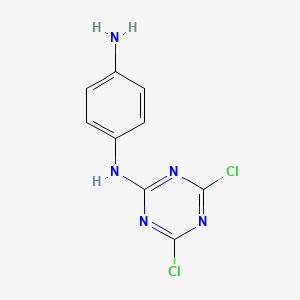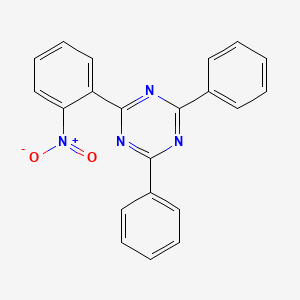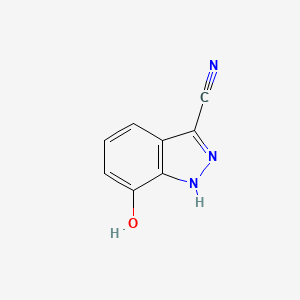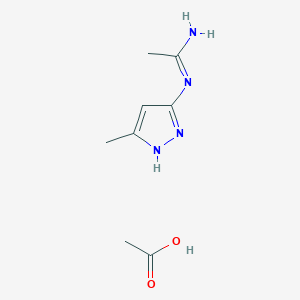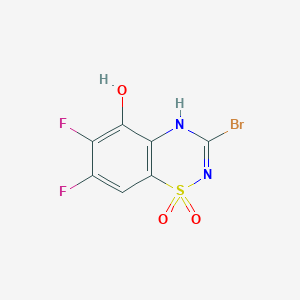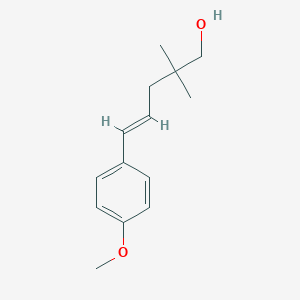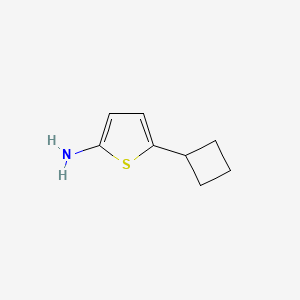
5-Cyclobutylthiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutylthiophen-2-amine: is an organic compound that features a thiophene ring substituted with a cyclobutyl group and an amine group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their aromatic properties and diverse applications in various fields . The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylthiophen-2-amine can be approached through several methods, including:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as:
Catalytic Methods: Utilizing transition metal catalysts to enhance reaction efficiency and selectivity.
Green Chemistry Approaches: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclobutylthiophen-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring, being π-excessive, readily reacts with electrophiles, leading to substitution reactions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Nucleophilic Substitution: Alkylated or acylated amine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclobutylthiophen-2-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . They are explored for their potential as therapeutic agents in drug development .
Industry: In industrial applications, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Wirkmechanismus
The mechanism of action of 5-Cyclobutylthiophen-2-amine involves its interaction with molecular targets and pathways, depending on its specific application. For instance:
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Aminothiophene: Similar structure but without the cyclobutyl group, leading to different reactivity and properties.
Cyclobutylamine: Lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness: 5-Cyclobutylthiophen-2-amine’s unique combination of a cyclobutyl group and a thiophene ring imparts distinct reactivity and properties, making it valuable in specific applications where both aromaticity and the cyclobutyl group’s influence are desired .
Eigenschaften
Molekularformel |
C8H11NS |
|---|---|
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
5-cyclobutylthiophen-2-amine |
InChI |
InChI=1S/C8H11NS/c9-8-5-4-7(10-8)6-2-1-3-6/h4-6H,1-3,9H2 |
InChI-Schlüssel |
URUANHNPCFBGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=CC=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



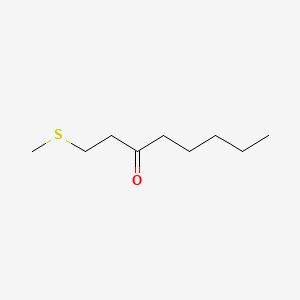
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
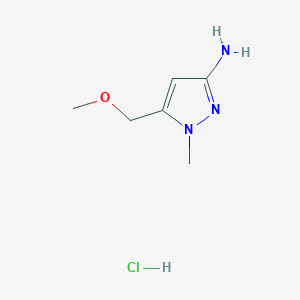
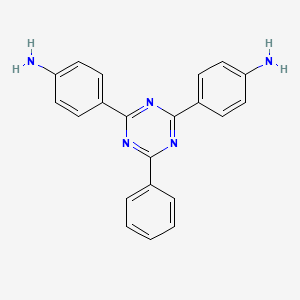
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

